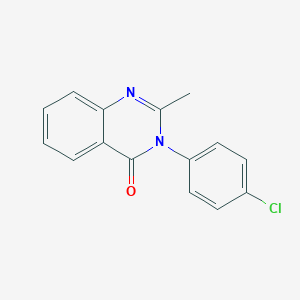
2-Methyl-3-(4-chlorophenyl)quinazolin-4-one
Overview
Description
2-Methyl-3-(4-chlorophenyl)quinazolin-4-one (MCPQ) is a quinazoline-based compound that has been studied extensively in scientific research. It has a wide range of applications, including drug design, organic synthesis, and biochemistry. MCPQ has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
AMPA Receptor Antagonists
2-Methyl-3-(4-chlorophenyl)quinazolin-4-one derivatives have been explored for their potential as AMPA receptor antagonists. Research by Chenard et al. (2001) on 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, a related compound, demonstrated the use of these compounds in probing the structure-activity relationship for AMPA receptor inhibition. This research is foundational in understanding the application of quinazolin-4-one derivatives in neuropharmacology (Chenard et al., 2001).
H1-Antihistaminic Activity
Several studies have investigated quinazolin-4-one derivatives for H1-antihistaminic activity. Gobinath et al. (2015) synthesized and tested various triazolo quinazolin-5(4H)-ones for this purpose, identifying compounds with significant protective effects against histamine-induced bronchoconstriction in guinea pigs (Gobinath, Subramanian, & Alagarsamy, 2015). Alagarsamy et al. (2012) also developed novel quinazolin-4-(3H)-ones as H1-antihistaminic agents, showing substantial activity and low sedation in their studies (Alagarsamy & Parthiban, 2012).
Anticancer Activity
Noolvi and Patel (2013) conducted research on substituted quinazoline derivatives, including this compound, for their anticancer properties. They found that certain derivatives exhibited remarkable activity against CNS cancer cell lines, indicating potential applications in cancer therapy (Noolvi & Patel, 2013).
Antitubercular Activity
Research by Pattan et al. (2006) on N-3[4-(4-chlorophenyl) thiazole-2-yl]-2-(aminomethyl)quinazoline-4(3H)-one derivatives, closely related to this compound, showed moderate to promising antitubercular activity. This suggests possible applications in developing treatments for tuberculosis (Pattan, Reddy, Manvi, Desai, & Bhat, 2006).
Antimicrobial Activity
Raval, Desai, and Desai (2012) investigated pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives for their antimicrobial properties. This study contributes to understanding the broader spectrum of biological activities of quinazolin-4-one derivatives (Raval, Desai, & Desai, 2012).
Farnesyl Protein Transferase Inhibitors
Angibaud et al. (2003) explored azoloquinolines and quinazolines, including this compound variants, as potent Farnesyl Protein Transferase inhibitors. These findings have implications in cancer research and drug development (Angibaud et al., 2003).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some compounds act as antagonists or inverse agonists at certain receptors .
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-((4-chlorophenyl)selanyl)-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
A similar compound, 3-((4-chlorophenyl)selanyl)-1-methyl-1h-indole, has been reported to reverse depressive-like behavior induced by acute restraint stress in mice, suggesting a potential neuroprotective effect .
Action Environment
For instance, triclocarban, a compound with a chlorophenyl group, is a white powder that is insoluble in water .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVPWZBQQSFPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33167-09-8 (hydrochloride) | |
| Record name | 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10170546 | |
| Record name | 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1788-93-8 | |
| Record name | 3-(4-Chlorophenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



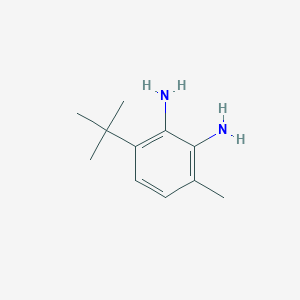


![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)



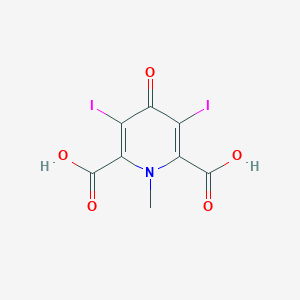



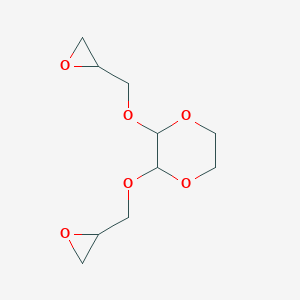
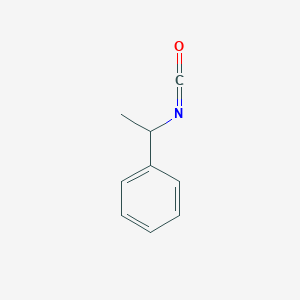
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)